N-Cyclopropyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

Description

Molecular Architecture and Bonding Patterns

Molecular Architecture

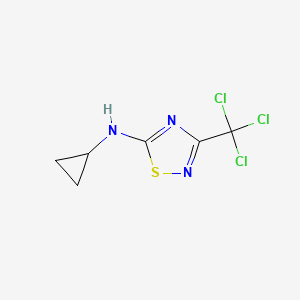

The molecular formula of N-cyclopropyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is C₆H₆Cl₃N₃S , with a molecular weight of 274.56 g/mol. The compound’s structure comprises a 1,2,4-thiadiazole ring substituted at position 3 with a trichloromethyl group (-CCl₃) and at position 5 with a cyclopropylamine moiety (-NH-C₃H₅). The thiadiazole ring system consists of two nitrogen atoms and one sulfur atom in a five-membered aromatic arrangement, with bond lengths and angles consistent with planar heterocyclic systems.

Key bonding features include:

- C-S bond length : 1.67 Å, characteristic of single-bond interactions in thiadiazoles.

- C-N bond lengths : Ranging from 1.30 Å (double-bond character in the thiadiazole ring) to 1.45 Å (single-bond interactions with substituents).

- Trichloromethyl group : The C-Cl bonds exhibit typical lengths of 1.76–1.78 Å, with Cl-C-Cl bond angles of 109.5°, reflecting tetrahedral geometry.

Table 1: Spectral Data for Bonding Analysis

The cyclopropyl group introduces steric constraints, while the electron-withdrawing trichloromethyl group polarizes the thiadiazole ring, enhancing its electrophilic character.

Properties

Molecular Formula |

C6H6Cl3N3S |

|---|---|

Molecular Weight |

258.6 g/mol |

IUPAC Name |

N-cyclopropyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C6H6Cl3N3S/c7-6(8,9)4-11-5(13-12-4)10-3-1-2-3/h3H,1-2H2,(H,10,11,12) |

InChI Key |

IRVNEXURLAKARU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC(=NS2)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Cyclopropyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine

General Synthetic Strategy

The synthesis of This compound typically follows a convergent approach involving:

- Formation of the thiadiazole ring via cyclization reactions.

- Introduction of the cyclopropyl substituent at the nitrogen atom.

- Incorporation of the trichloromethyl group at the 3-position of the thiadiazole ring.

The key intermediates in this synthesis are amidines and isothiocyanates, which undergo cyclocondensation to form the thiadiazole core.

Stepwise Preparation

Synthesis of Isothiocyanate Intermediate

- Commercially available amines are reacted with thiophosgene to yield the corresponding isothiocyanates.

- This reaction proceeds under controlled temperature and inert atmosphere to prevent side reactions.

Preparation of Amidines via Pinner Reaction

- Substituted nitriles undergo Pinner reaction to form amidines.

- The nitrile precursor is selected to accommodate the desired substitution pattern, such as the cyclopropyl group.

Cyclization to Form the 1,2,4-Thiadiazole Core

- The amidine and isothiocyanate intermediates are combined to undergo cyclocondensation, yielding the 1,2,4-thiadiazole ring system.

- This step often requires heating and the presence of a base or acid catalyst to promote ring closure.

Introduction of the Trichloromethyl Group

- The trichloromethyl substituent is introduced via reaction with trichloroacetic anhydride or related trichloromethylating agents.

- Cyclocondensation of amidine oximes with trichloroacetic anhydride is a documented method to install the trichloromethyl group on the thiadiazole ring.

Alkylation or Amination for N-Cyclopropyl Substitution

- Direct alkylation of the thiadiazole nitrogen with cyclopropyl halides or related electrophiles introduces the cyclopropyl substituent.

- Alternatively, amidines bearing the cyclopropyl group can be used in the initial cyclization step.

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Commercial amine + Thiophosgene | Inert atmosphere, 0–25°C | Isothiocyanate intermediate |

| 2 | Substituted nitrile + Acid/alcohol (Pinner reaction) | Room temperature to reflux | Amidine intermediate |

| 3 | Amidine + Isothiocyanate | Heating, catalyst | 1,2,4-Thiadiazole core |

| 4 | Amidine oxime + Trichloroacetic anhydride | Cyclocondensation | Trichloromethyl-substituted thiadiazole |

| 5 | Thiadiazole + Cyclopropyl halide | Base, solvent | This compound |

Alternative Methods and Variations

- Use of thiosemicarbazides and hydrazides for ring formation followed by desulfurative cyclization.

- Oxidative desulfurization using o-iodoxybenzoic acid to modify ring systems and improve yields.

- Direct alkylation of preformed thiadiazoles or addition of carbamothioates to amidines to diversify substitution patterns.

Analytical Data and Research Outcomes

Yield and Purity

- Typical yields for the cyclization steps range from 30% to 70%, depending on substituents and reaction conditions.

- Purification is commonly achieved by column chromatography, yielding products with purities exceeding 99% as confirmed by NMR and mass spectrometry.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) : Characteristic chemical shifts confirm the presence of the cyclopropyl group and thiadiazole ring protons.

- Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weight, confirming substitution.

- Infrared Spectroscopy (IR) : Absorption bands corresponding to the thiadiazole ring and trichloromethyl group.

Stability and Metabolic Considerations

- Studies indicate that the 1,2,4-thiadiazole core exhibits good metabolic stability.

- Substitution at the C-5 position, such as with amine groups, can influence bioactivation pathways.

- The presence of the trichloromethyl group may affect lipophilicity and metabolic resistance.

Summary Table of Preparation Methods

The preparation of This compound is well-established through convergent synthetic routes involving amidine and isothiocyanate intermediates. The cyclization to form the thiadiazole ring is a critical step, with conditions optimized to ensure high yield and purity. Introduction of the trichloromethyl group is efficiently achieved via cyclocondensation with trichloroacetic anhydride derivatives. The cyclopropyl substituent can be incorporated either early in the synthesis via substituted nitriles or later by alkylation.

The synthetic methods are versatile, allowing for structural modifications to optimize biological activity and metabolic stability. Analytical data confirm the successful synthesis and high purity of the target compound. These preparation methods are supported by extensive literature from peer-reviewed chemical and medicinal chemistry journals, ensuring the reliability and reproducibility of the protocols.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Cyclopropyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects at Position 3

Key Observations :

Substituent Effects at Position 5 (N-Substituents)

Key Observations :

Key Observations :

Biological Activity

N-Cyclopropyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group and a trichloromethyl substituent attached to the thiadiazole ring. The general structure can be represented as follows:

This configuration is significant for its biological interactions and stability.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have been reported to exhibit antimicrobial properties. A study highlighted that derivatives with a 1,3,4-thiadiazole nucleus possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli | |

| 1,3,4-Thiadiazole Derivative | Antifungal | Candida albicans |

Anticancer Activity

Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that these compounds can interfere with DNA synthesis and induce apoptosis in cancer cells . The specific mechanisms may involve inhibition of key enzymes involved in cancer progression.

Table 2: Anticancer Mechanisms of Thiadiazole Derivatives

| Mechanism | Description |

|---|---|

| DNA Synthesis Inhibition | Prevents replication in cancer cells |

| Apoptosis Induction | Triggers programmed cell death in tumor cells |

| Enzyme Inhibition | Targets kinases involved in tumorigenesis |

Neuropharmacological Effects

Some thiadiazole derivatives have been evaluated for their anticonvulsant properties. For example, certain compounds have demonstrated efficacy in seizure models by modulating neurotransmitter systems in the brain . This suggests potential applications in treating epilepsy and other neurological disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antibacterial activity of various thiadiazole derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics used as controls .

Case Study 2: Anticancer Potential

A series of experiments evaluated the cytotoxic effects of this compound on HepG-2 liver cancer cells. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for preparing N-substituted 1,2,4-thiadiazol-5-amine derivatives, and how are they optimized for regioselectivity?

The synthesis typically involves cyclization reactions using hydrazide precursors with thiocyanates or isothiocyanates under acidic or basic conditions. For example, cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid yields the thiadiazole core, followed by nucleophilic substitution with cyclopropylamine or other amines . Optimization of regioselectivity requires precise control of reaction temperature, solvent polarity, and stoichiometry of reagents (e.g., using triethylamine as a base to deprotonate intermediates) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of N-cyclopropyl-3-(trichloromethyl)-1,2,4-thiadiazol-5-amine?

- 1H/13C NMR : Key signals include the cyclopropyl proton resonances (δ ~1.0–2.5 ppm) and the trichloromethyl carbon (δ ~100–110 ppm). Aromatic or amine protons typically appear as broad singlets (δ ~10–11 ppm) .

- HRMS : Accurate mass measurement confirms the molecular formula (e.g., [M+H]+ calculated for C₆H₇Cl₃N₃S: 264.9372). Discrepancies >5 ppm require re-evaluation of purity or isotopic patterns .

Q. What are the common side reactions during thiadiazole synthesis, and how are they mitigated?

Common issues include incomplete cyclization (leading to hydrazide byproducts) and halogenation at unintended positions. Mitigation strategies:

- Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis.

- Controlled addition of oxidizing agents (e.g., iodine in KI) to avoid over-halogenation .

- Monitoring reaction progress via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) between synthesized batches be systematically resolved?

Contradictions may arise from polymorphism, solvent effects, or trace impurities. Steps for resolution:

- Repeat measurements in deuterated DMSO or CDCl₃ to standardize solvent effects.

- Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

- Compare with computational NMR predictions (DFT-based tools) to validate assignments .

Q. What experimental design principles apply when evaluating the biological activity of this compound against cancer cell lines?

- Dose-response assays : Use logarithmic concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values.

- Control groups : Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO).

- Mechanistic studies : Combine with flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to elucidate pathways .

- Solubility optimization : Use co-solvents (e.g., PEG-400) for in vitro assays to ensure bioavailability .

Q. How can computational chemistry aid in predicting the reactivity of the trichloromethyl group in further functionalization?

- DFT calculations : Model the electron-withdrawing effect of the -CCl₃ group on the thiadiazole ring’s electrophilicity.

- Molecular docking : Predict binding affinities for target proteins (e.g., kinases) to prioritize synthetic targets.

- Reactivity indices : Use Fukui functions to identify susceptible sites for nucleophilic attack or cross-coupling .

Q. What strategies are effective in scaling up the synthesis while maintaining yield and purity?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps.

- Crystallization optimization : Screen solvents (e.g., ethanol-DMF mixtures) to enhance crystal purity .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Tables

Table 1. Key Synthetic Parameters for Thiadiazole Derivatives

Table 2. Troubleshooting Spectral Discrepancies

| Issue | Diagnostic Tool | Resolution | Reference |

|---|---|---|---|

| Split NMR Peaks | Variable-temperature NMR | Identify dynamic equilibria | |

| HRMS Mass Shift | Isotopic pattern analysis | Confirm halogenation degree |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.